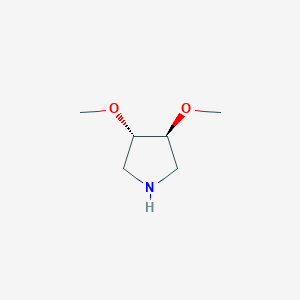

(3S,4S)-3,4-Dimethoxypyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-dimethoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563984 | |

| Record name | (3S,4S)-3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596793-29-2 | |

| Record name | (3S,4S)-3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Roles and Applications of 3s,4s 3,4 Dimethoxypyrrolidine Derivatives in Asymmetric Synthesis

(3S,4S)-3,4-Dimethoxypyrrolidine as a Chiral Building Block in Complex Chemical Syntheses

The use of enantiomerically pure compounds from nature's "chiral pool" is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules with precise stereochemical control. nih.gov Pyrrolidine (B122466) derivatives sourced from tartaric acid are versatile building blocks whose utility has been demonstrated in numerous synthetic endeavors. researchgate.net

Chiral pyrrolidines are ubiquitous structural motifs in a vast array of biologically active natural products, particularly alkaloids. mdpi.com Consequently, synthetic strategies often rely on the incorporation of pre-fabricated chiral pyrrolidine building blocks. The synthetic utility of such building blocks has been showcased in the efficient total synthesis of alkaloids like (-)-monomorine, where an enantiopure disubstituted pyrrolidine was a key intermediate. nih.gov

While specific examples detailing the use of this compound in a completed total synthesis are not extensively documented in recent literature, its role as a C2-symmetric chiral building block is well-established in principle. researchgate.net Its structure is analogous to other tartrate-derived synthons used to construct complex natural products and their analogues, where the two stereocenters derived from tartaric acid can unambiguously set the stereochemistry in the target molecule. nih.gov For instance, the synthesis of a key building block for bacteriochlorophyll (B101401) a involved a dihydrodipyrrin featuring a dimethoxymethyl group, highlighting the relevance of such functionalities in the synthesis of complex macrocycles. nih.gov

A primary application of chiral building blocks like this compound is in the synthesis of advanced intermediates for medicinal and materials chemistry. The pyrrolidine scaffold is a key component of many pharmaceuticals approved by the U.S. FDA. nih.gov

A compelling demonstration of this principle is the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a direct analogue of the title compound. This derivative was synthesized as a key intermediate for the novel quinolone antitumor compound AG-7352. researchgate.net The synthesis began with diallylamine, which underwent a ring-closing metathesis to form a pyrroline (B1223166). Subsequent enzymatic resolution and chemical manipulations, including the methylation of a hydroxyl group, yielded the advanced methoxy-pyrrolidine intermediate. researchgate.net This multi-step synthesis underscores the value of the methoxy-pyrrolidine scaffold as a crucial component for constructing complex, biologically active molecules.

Development and Evaluation of this compound-Derived Chiral Ligands and Organocatalysts

The rigid C2-symmetric framework of the (3S,4S)-3,4-disubstituted pyrrolidine core makes it an exceptional platform for designing chiral ligands for metal-catalyzed reactions and for developing purely organic catalysts (organocatalysts). nih.govacs.org

The effectiveness of a chiral catalyst hinges on its ability to create a well-defined, asymmetric environment around the reacting substrates. C2-symmetric ligands are particularly favored because their symmetry reduces the number of possible competing transition states, often leading to higher enantioselectivity. nih.gov

For pyrrolidine-based catalysts derived from tartaric acid, the key design principles involve:

Rigid Scaffold: The five-membered ring has a conformationally restricted structure that provides a predictable chiral environment. researchgate.net

C2-Symmetry: This simplifies the analysis of catalytic cycles and often enhances enantiomeric excess. nih.gov

Tunable Substituents: The substituents at the 3- and 4-positions (e.g., methoxy (B1213986) groups) and on the nitrogen atom can be systematically varied. These modifications fine-tune the steric and electronic properties of the catalyst, directly influencing its reactivity and selectivity. For example, replacing hydroxyl groups with methoxy groups alters the ligand's hydrogen-bonding capability and solubility, which can be crucial for optimizing a catalytic system.

Since the resurgence of organocatalysis, chiral pyrrolidines have become central to the field, most notably in aminocatalysis. nih.govmdpi.com Proline and its derivatives catalyze a wide range of transformations, such as aldol (B89426) and Michael reactions, typically through the formation of enamine or iminium ion intermediates. sciforum.net

While specific studies detailing this compound as an organocatalyst are not prominent, its structural analogues have proven effective. For instance, a (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, which shares the core substituted pyrrolidine feature, was used to catalyze the aldol condensation between cyclohexanone (B45756) and p-nitrobenzaldehyde. The reaction proceeded with high yield (86%), excellent enantiomeric excess (99% ee), and a high diastereomeric ratio (25:1). sciforum.net The development of novel chiral guanidines from tartaric acid has also led to highly efficient catalysts for the α-hydroxylation of β-dicarbonyl compounds. acs.org These examples highlight the potential of the C2-symmetric pyrrolidine scaffold, suggesting that the dimethoxy derivative is a viable candidate for development as a tunable organocatalyst.

The nitrogen atom and oxygenated substituents of 3,4-disubstituted pyrrolidines make them excellent bidentate or tridentate ligands for coordinating with metal centers. The resulting chiral metal complexes can catalyze a variety of asymmetric reactions.

The direct precursor to the title compound, (3S,4S)-3,4-dihydroxypyrrolidine, has been successfully employed in the copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction. researchgate.net In this reaction, various N-substituted dihydroxypyrrolidine ligands were evaluated, demonstrating that the substituent on the nitrogen atom significantly impacts both conversion and enantioselectivity. The best results were achieved with an N-benzyl substituted ligand in the reaction between aromatic aldehydes and nitromethane (B149229), yielding nitroalcohols with high conversion and good enantiomeric ratios. researchgate.net

The methylation of the hydroxyl groups to give this compound represents a logical step in ligand modification to further tune the catalyst's performance in these and other metal-catalyzed reactions.

Table 1: Performance of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine Ligand in the Cu(II)-Catalyzed Henry Reaction Data sourced from a study on N-substituted dihydroxypyrrolidines. researchgate.net

| Aldehyde Substrate | Conversion (%) | Enantiomeric Ratio (R:S) |

| Benzaldehyde | 96% | 89:11 |

| 4-Methylbenzaldehyde | 95% | 88:12 |

| 4-Methoxybenzaldehyde | 94% | 88:12 |

| 4-Chlorobenzaldehyde | 96% | 92:8 |

| 4-Bromobenzaldehyde | 95% | 91:9 |

| 4-Nitrobenzaldehyde | 96% | 90:10 |

Metal-Catalyzed Asymmetric Reactions Utilizing Pyrrolidine-Based Ligands.

Stereocontrolled Formation of Quaternary Stereocenters Using Pyrrolidine-Based Systems

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in synthetic chemistry. The high steric hindrance around these centers makes their creation difficult, yet they are present in numerous complex natural products with significant biological activity.

Developing catalytic asymmetric methods to install these motifs is a major focus of modern synthesis. While various chiral ligands and catalyst systems have been developed for reactions like allylic alkylations and conjugate additions to create these centers, specific methodologies that employ this compound or its derivatives as the key chiral controller are not prominently featured in the literature. The development in this field has been dominated by other ligand classes, such as those based on bisoxazolines or phosphoramidites, often used in palladium, copper, or rhodium catalysis.

Investigations into Reaction Mechanisms and Stereochemical Control in Pyrrolidine Chemistry

Understanding the mechanism of a catalyzed reaction is crucial for optimizing its outcome and for the rational design of new catalysts. In the context of the enantioselective Henry reaction catalyzed by copper complexes of (3S,4S)-3,4-dihydroxypyrrolidine ligands, mechanistic investigations provide insight into the source of stereochemical control.

Spectrophotometric studies have indicated the formation of a 1:1 complex between the pyrrolidine ligand and the copper(II) ion. The proposed mechanism involves the coordination of both the aldehyde and the nitronate (formed from nitromethane and a base) to this chiral copper complex. The rigid, C2-symmetric backbone of the (3S,4S)-dihydroxypyrrolidine ligand creates a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the nucleophilic attack of the nitronate onto the coordinated aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol product.

The substituent on the nitrogen atom of the pyrrolidine ligand plays a crucial steric and electronic role, influencing the stability and geometry of the catalytic complex and, consequently, the degree of enantioselectivity. The success of the N-benzyl derivative suggests that a substituent of appropriate size is key to creating a selective catalytic environment. For other reaction types outlined above, the lack of specific examples using this compound derivatives precludes a detailed mechanistic discussion centered on this specific scaffold.

Structural Characterization and Stereochemical Assignment Methodologies for 3s,4s 3,4 Dimethoxypyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the configuration and conformation of organic molecules, including pyrrolidine (B122466) derivatives. beilstein-journals.orgfrontiersin.org By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), detailed insights into the spatial arrangement of atoms can be obtained. ua.es

For 3,4-disubstituted pyrrolidines, the relative stereochemistry (cis or trans) of the substituents significantly influences the NMR spectral data. nih.gov The coupling constants between the protons on the pyrrolidine ring, particularly between H3-H4, H2-H3, and H4-H5, are highly dependent on the dihedral angles, which in turn are dictated by the ring's conformation and the orientation of the substituents. For instance, a larger coupling constant is typically observed for trans-protons compared to cis-protons.

In the case of (3S,4S)-3,4-Dimethoxypyrrolidine, the trans relationship between the two methoxy (B1213986) groups is a key stereochemical feature. This arrangement influences the puckering of the pyrrolidine ring. The conformation of the pyrrolidine ring, Z/E isomerism of peptide bonds, and hindered rotation of neighboring monomers are the primary factors that determine the spatial structure of β-proline oligopeptides with alternating stereogenic centers. frontiersin.org

Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HMQC/HSQC, HMBC, NOESY/ROESY), are instrumental in unambiguously assigning all proton and carbon signals and in mapping out the connectivity and spatial proximity of atoms. beilstein-journals.org For example, NOESY experiments can reveal through-space interactions between protons, providing direct evidence for their relative stereochemical arrangement. The analysis of these complex datasets, often in conjunction with computational modeling, allows for a detailed understanding of the preferred conformations of these molecules in solution. frontiersin.org

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound/Fragment | Technique | Key Observations | Reference |

| Substituted 3-hydroxy-3-pyrroline-2-ones | 1H NMR, 13C NMR | Aromatic protons at 6.97–7.59 ppm, singlet at 6.00–6.06 ppm for H-5 of the pyrroline (B1223166) ring. | beilstein-journals.org |

| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | 1H NMR | Diastereotopic hydrogens with a 19.5 Hz coupling constant and a chemical shift difference of 1.5 ppm. | ua.es |

| β-Proline oligopeptides | NMR Spectroscopy | Existence of multiple conformers in DMSO solution with varying Z/E configurations of peptide bonds. | frontiersin.org |

| 2-tert-Butyl-pyrrolidine-1-oxyls | 1H NMR, 13C NMR | NMR spectra recorded after reduction for structural assignment. | nih.gov |

Chiral Chromatography Techniques for Enantiopurity Assessment, including Supercritical Fluid Chromatography (SFC)

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. chromatographyonline.com Chiral chromatography is the cornerstone technique for this purpose, enabling the separation and quantification of enantiomers. uma.es

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages over traditional HPLC. chromatographyonline.comfagg.benih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. fagg.be Due to its low viscosity and high diffusivity, SFC allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.comnih.gov The polarity of the mobile phase can be easily tuned by adding modifiers, such as methanol, which can enhance chiral recognition and resolution. chromatographyonline.com

For the enantiopurity assessment of this compound, a chiral SFC method would involve the use of a suitable chiral stationary phase, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). nih.gov The differential interaction of the (3S,4S) and (3R,4R) enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric excess by comparing the peak areas. The development of robust SFC methods often involves screening different CSPs, modifiers, and other chromatographic parameters to achieve optimal separation.

Table 2: Comparison of Chiral Chromatography Techniques

| Technique | Advantages | Considerations |

| Chiral HPLC | Well-established, wide variety of available chiral stationary phases. | Longer analysis times, use of potentially toxic organic solvents. chromatographyonline.com |

| Chiral SFC | Faster separations, higher efficiency, reduced use of organic solvents ("green" technology). chromatographyonline.comfagg.be | Requires specialized instrumentation, optimization of modifiers is crucial for resolution. chromatographyonline.com |

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and chiral chromatography are powerful tools for determining relative stereochemistry and enantiomeric purity, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netnih.govspringernature.comed.ac.uk This technique relies on the diffraction of X-rays by a single crystal of the compound.

The process involves growing a high-quality single crystal of the enantiomerically pure compound or a suitable derivative. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of every atom in the molecule, including their absolute stereochemistry. ed.ac.uk

For light-atom molecules like this compound, determining the absolute configuration can be challenging due to the weak anomalous scattering of X-rays. ed.ac.uk However, modern techniques and the use of the Flack parameter allow for reliable assignment. nih.gov The Flack parameter is a value refined during the crystallographic analysis that indicates whether the determined absolute structure is correct. A value close to zero for an enantiopure crystal confirms the correct absolute configuration. nih.gov

In cases where obtaining a suitable crystal of the parent compound is difficult, derivatization with a molecule of known absolute configuration or a heavy atom can be employed to facilitate the determination. researchgate.netresearchgate.net The resulting crystal structure then allows for the assignment of the absolute configuration of the original molecule. researchgate.netnih.gov

Table 3: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Aspect | Description | Reference |

| Principle | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | researchgate.netnih.gov |

| Requirement | High-quality, single crystal of an enantiomerically pure compound. | researchgate.net |

| Anomalous Dispersion | The physical phenomenon that allows for the determination of absolute configuration. | researchgate.net |

| Flack Parameter | A parameter used to confirm the correctness of the determined absolute structure. | nih.gov |

| Derivatization | Can be used to introduce a known chiral reference or a heavy atom to aid in the determination. | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Approaches to 3s,4s 3,4 Dimethoxypyrrolidine Systems

Conformational Analysis and Molecular Dynamics Simulations of Dimethoxypyrrolidines

The three-dimensional structure of (3S,4S)-3,4-dimethoxypyrrolidine is not static; the pyrrolidine (B122466) ring and its methoxy (B1213986) substituents can adopt various conformations. Understanding the relative energies and populations of these conformers is crucial, as the dominant conformation can significantly influence the steric and electronic environment presented by the ligand, thereby impacting its reactivity and selectivity in chemical transformations.

Conformational analysis of dimethoxypyrrolidines is typically initiated with computational searches to identify all possible low-energy structures. These searches can be performed using molecular mechanics force fields, which provide a rapid and efficient means of exploring the conformational space. Subsequent geometry optimizations and energy calculations are then carried out using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to refine the structures and their relative energies.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the motion of the molecule over time, MD can reveal the accessible conformational landscape and the timescales of interconversion between different conformers. These simulations can be performed in the gas phase or, more realistically, in the presence of an explicit solvent to account for solute-solvent interactions. The data from MD simulations can be used to generate conformational population distributions, providing a statistically meaningful representation of the molecule's structure in a given environment.

Table 1: Representative Conformational Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Solvent | Methanol | The solvent environment used in the simulation. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Predominant Conformer | Twist (C2) | The most populated conformation of the pyrrolidine ring. |

| Dihedral Angle (C2-C3-O-CH3) | -175° | The average dihedral angle of one of the methoxy groups. |

| Dihedral Angle (C4-C5-O-CH3) | 178° | The average dihedral angle of the other methoxy group. |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a molecular dynamics study. Actual values would be dependent on the specific computational methods and parameters employed.

Quantum Chemical Studies on Reaction Pathways and Transition States in Asymmetric Catalysis

When this compound or its derivatives are employed as catalysts or ligands in asymmetric synthesis, understanding the reaction mechanism is paramount for explaining the observed stereoselectivity. Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and its structure determines the stereochemical outcome of the reaction. By calculating the energies of the transition states leading to different stereoisomeric products, the origin of enantioselectivity or diastereoselectivity can be elucidated. The difference in the activation energies for the formation of the different stereoisomers is directly related to the enantiomeric or diastereomeric excess observed experimentally.

For instance, in a catalyzed reaction, quantum chemical studies can model the entire catalytic cycle. This would involve calculating the geometries and energies of the catalyst-substrate complex, the transition state for the key bond-forming or bond-breaking step, and the catalyst-product complex. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over another.

Table 2: Hypothetical Quantum Chemical Data for a Catalytic Asymmetric Reaction

| Parameter | Transition State (R-product) | Transition State (S-product) |

| Method | DFT (B3LYP/6-31G) | DFT (B3LYP/6-31G) |

| Relative Energy (kcal/mol) | 15.2 | 17.8 |

| Key Interatomic Distance (Å) | 2.1 | 2.5 |

| Description | The calculated energy barrier for the formation of the R-product is lower than for the S-product, suggesting the R-product is favored. The key interatomic distance in the transition state leading to the R-product is shorter, indicating a more favorable interaction. |

Modeling of Chiral Ligand-Metal Interactions and Origins of Stereoselectivity

In many catalytic applications, this compound acts as a chiral ligand that coordinates to a metal center. The precise geometry of the resulting metal complex is a key determinant of the stereochemical outcome of the reaction. Computational modeling provides a powerful tool to investigate the nature of these ligand-metal interactions and to understand how the chirality of the ligand is transferred to the products of the reaction.

These models can range from relatively simple molecular mechanics approaches to more sophisticated quantum mechanical or hybrid quantum mechanics/molecular mechanics (QM/MM) methods. QM/MM is particularly useful for large systems, where the reactive center (the metal and its immediate coordination sphere) is treated with a high level of theory (QM), while the rest of the system is described by a more computationally efficient force field (MM).

By analyzing the optimized geometries of the catalyst-substrate complexes, researchers can identify the key steric and electronic interactions that dictate how the substrate binds to the catalyst. For example, the methoxy groups of the ligand can create a well-defined chiral pocket around the metal center, sterically blocking one face of the substrate from approaching the metal and thus favoring reaction from the other face. Modeling can also reveal more subtle electronic effects, such as the influence of the ligand on the electronic properties of the metal center, which can in turn affect its reactivity and selectivity.

Table 3: Illustrative Data from Modeling Chiral Ligand-Metal Interactions

| Interaction Type | Energy Contribution (kcal/mol) | Description |

| Steric Repulsion (Ligand-Substrate) | +3.5 | Destabilizing steric clash between a methoxy group and a substituent on the substrate in the disfavored transition state. |

| Hydrogen Bonding (Ligand-Substrate) | -2.1 | Stabilizing hydrogen bond between the pyrrolidine nitrogen and the substrate in the favored transition state. |

| Metal-Ligand Bond Distance (Å) | 2.05 | The calculated bond length between the metal center and the nitrogen atom of the pyrrolidine ligand. |

Note: This table provides a conceptual overview of the types of interactions and energetic contributions that can be quantified through the modeling of ligand-metal complexes. The specific values are hypothetical.

Future Prospects and Emerging Research Trajectories for 3s,4s 3,4 Dimethoxypyrrolidine in Chemical Science

Design of Next-Generation Chiral Catalysts and Auxiliaries based on Pyrrolidine (B122466) Scaffolds

The inherent chirality and structural rigidity of the pyrrolidine ring are foundational to its success in asymmetric catalysis. For (3S,4S)-3,4-dimethoxypyrrolidine, the C2-symmetry and the presence of two stereogenic centers offer a precise three-dimensional arrangement for inducing enantioselectivity. Future research will likely focus on the strategic modification of this scaffold to fine-tune steric and electronic properties, leading to the creation of highly efficient and selective catalysts.

A key area of development will be the synthesis of novel phosphine (B1218219) derivatives, where the phosphorus atoms are directly or indirectly attached to the pyrrolidine nitrogen. These phosphine-pyrrolidine ligands, often referred to as "P-chiral" ligands, can coordinate with transition metals like rhodium, palladium, and iridium to form potent catalysts for a range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The dimethoxy groups on the pyrrolidine ring can influence the solubility and electronic nature of the resulting metal complexes, potentially leading to enhanced catalytic activity and stability.

Furthermore, the pyrrolidine nitrogen atoms can be incorporated into more complex ligand architectures, such as bis(oxazoline) or salen-type ligands. These multi-dentate ligands can form stable complexes with a variety of metals, enabling a broader scope of catalytic transformations. The design of these next-generation catalysts will be guided by computational modeling and high-throughput screening to rapidly identify optimal ligand structures for specific applications.

Expanding the Scope of Asymmetric Transformations Mediated by Dimethoxypyrrolidine Derivatives

Derivatives of this compound are well-positioned to mediate a wide array of asymmetric transformations, extending beyond their current applications. As organocatalysts, these pyrrolidine derivatives can activate substrates through the formation of chiral enamines or iminium ions, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research will likely explore the use of these catalysts in novel cycloaddition reactions, such as [4+2], [3+2], and even more complex higher-order cycloadditions. For instance, the development of bimetallic catalytic systems, where a chiral pyrrolidine-based ligand on one metal works in concert with another metal catalyst, could enable challenging transformations like asymmetric [4+3] cycloadditions to produce complex heterocyclic structures with high enantiopurity. nih.gov

The application of this compound-derived catalysts in conjugate addition reactions, including Michael additions and Friedel-Crafts alkylations, will also be a significant area of investigation. By carefully tuning the catalyst structure and reaction conditions, it is anticipated that a broad range of nucleophiles and electrophiles can be coupled with high stereocontrol. The table below illustrates the potential of chiral catalysts in achieving high enantioselectivity in asymmetric transformations, a goal for derivatives of this compound.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Asymmetric Dihydroxylation | (DHQD)₂PHAL, K₂OsO₂(OH)₄ | 73% | 38.9% |

| Asymmetric [4+3] Cycloaddition | Rhodium(II)/Chiral N,N'-dioxide–Sm(III) complex | up to 99% | up to 97% |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly driving innovation in chemical synthesis. The integration of this compound-based catalysts into continuous flow manufacturing processes represents a significant step towards more environmentally benign and efficient chemical production.

A key challenge in homogeneous catalysis is the separation of the catalyst from the product stream. To address this, future research will focus on the immobilization of this compound-derived catalysts onto solid supports, such as polymers, silica, or magnetic nanoparticles. These heterogeneous catalysts can be packed into flow reactors, allowing for continuous operation with easy catalyst recovery and recycling. This approach not only reduces waste but also can lead to improved reaction efficiency and safety by enabling precise control over reaction parameters like temperature, pressure, and residence time.

Furthermore, the development of soluble, yet easily separable, catalysts through techniques like phase-tagging or the use of membrane reactors will be explored. These strategies will allow for the benefits of homogeneous catalysis, such as high activity and selectivity, to be realized in a continuous and sustainable manner. The inherent stability of the pyrrolidine scaffold makes it an excellent candidate for these demanding applications, paving the way for the use of this compound in large-scale, industrial syntheses of pharmaceuticals, agrochemicals, and other fine chemicals.

Q & A

Q. What are the key synthetic routes for (3S,4S)-3,4-Dimethoxypyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves stereoselective functionalization of pyrrolidine precursors. A common approach starts with (3S,4S)-1-benzylpyrrolidine-3,4-diol, which undergoes hydrogenolysis to remove the benzyl group, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH) . For example, in related pyrrolidine derivatives, Pd/C-catalyzed hydrogenolysis in anhydrous MeOH efficiently deprotects intermediates . Optimization focuses on:

- Catalyst selection : Pd(PPh₃)₄ or Pd/C for cross-coupling or hydrogenolysis .

- Temperature control : Reactions often proceed at 80–120°C for boronic acid couplings or 0°C to room temperature for methylation .

- Protecting groups : tert-Butyldimethylsilyl (TBS) or benzyl groups stabilize intermediates during multi-step syntheses .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield/Selectivity | Reference |

|---|---|---|---|

| Deprotection | 10% Pd/C, H₂, MeOH, rt | >90% | |

| Methylation | NaH, TsCl, CH₃I, 0°C → rt | 75–85% | |

| Boronic Acid Coupling | 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 60–70% |

Q. How is enantiomeric purity validated for this compound?

Enantiomeric purity is confirmed via:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/ethanol mobile phases.

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diamine has [α]D²⁵ = +15° (c=1, MeOH)) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic proton signals .

Q. What are the stability and storage recommendations for this compound?

this compound is hygroscopic and sensitive to oxidation. Recommendations include:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials .

- Stability : Degrades under prolonged light exposure; monitor via TLC or HPLC for peroxides .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activity of derivatives in asymmetric synthesis?

Discrepancies in catalytic efficiency (e.g., enantioselectivity) may arise from:

- Substrate scope : Test diverse substrates (e.g., ketones vs. aldehydes) under standardized conditions .

- Solvent effects : Polar aprotic solvents (THF, DMF) enhance transition-state stabilization compared to non-polar solvents .

- Additives : Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) improve yields in conflicting studies .

Q. What methodologies characterize the compound’s role in structure-activity relationships (SAR) for drug discovery?

- Pharmacophore mapping : Align this compound with bioactive analogs (e.g., kinase inhibitors) using PyMOL or MOE .

- In vitro assays : Measure binding affinity (IC₅₀) against target proteins (e.g., GPCRs) via fluorescence polarization .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Safety and Handling

Q. What are the toxicity profiles and safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.